[2-[(10R,13S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
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Overview
Description
The compound [2-[(10R,13S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate is a synthetic steroidal compound. It is structurally related to naturally occurring steroids and is often used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(10R,13S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include:
Oxidation: The precursor is oxidized to introduce the necessary keto groups.
Hydroxylation: Hydroxyl groups are introduced at specific positions through controlled hydroxylation reactions.
Acetylation: The final step involves acetylation to form the acetate ester.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves:
Selection of Precursors: High-purity steroidal precursors are selected.
Catalysis: Catalysts are used to enhance the reaction rates and yields.
Purification: The final product is purified using techniques such as crystallization and chromatography to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form additional keto groups.
Reduction: Reduction reactions can convert keto groups to hydroxyl groups.
Substitution: Substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various hydroxylated and keto derivatives, which can be further modified for specific applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a starting material for the synthesis of other complex steroidal compounds. It serves as a model compound for studying steroidal chemistry and reaction mechanisms.
Biology
In biological research, it is used to study the effects of steroidal compounds on cellular processes. It is often used in assays to investigate hormone receptor interactions and signal transduction pathways.
Medicine
Medically, this compound is explored for its potential therapeutic effects. It is studied for its anti-inflammatory, anti-cancer, and hormone-regulating properties.
Industry
In the industrial sector, it is used in the production of pharmaceuticals, cosmetics, and other steroid-based products. Its unique properties make it valuable in the formulation of various products.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, including hormone receptors and enzymes. It modulates the activity of these targets, leading to changes in cellular processes. The pathways involved include:
Hormone Receptor Binding: It binds to hormone receptors, altering their activity.
Enzyme Inhibition: It inhibits specific enzymes involved in steroid metabolism.
Signal Transduction: It affects signal transduction pathways, leading to changes in gene expression and cellular behavior.
Comparison with Similar Compounds
Similar Compounds
- Medroxyprogesterone acetate
- Melengestrol acetate
- Norethindrone acetate
Uniqueness
Compared to similar compounds, [2-[(10R,13S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate has unique structural features that confer distinct chemical and biological properties. Its specific hydroxylation and acetylation patterns make it particularly effective in certain applications, such as hormone regulation and anti-inflammatory treatments.
Properties
Molecular Formula |
C24H32O6 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
[2-[(10R,13S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H32O6/c1-13-9-16-17-6-8-24(29,20(28)12-30-14(2)25)23(17,4)11-19(27)21(16)22(3)7-5-15(26)10-18(13)22/h5,7,10,13,16-17,19,21,27,29H,6,8-9,11-12H2,1-4H3/t13?,16?,17?,19?,21?,22-,23-,24-/m0/s1 |
InChI Key |
PLBHSZGDDKCEHR-SXDYRVBGSA-N |
Isomeric SMILES |
CC1CC2C3CC[C@@]([C@]3(CC(C2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)C)O |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)C)O |
Origin of Product |
United States |
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